Vabicaserin - 620948-93-8

Vabicaserin

Catalog Number: EVT-388061
CAS Number: 620948-93-8
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vabicaserin has been used in trials studying the health services research and treatment of Schizophrenia.
Source and Classification

Vabicaserin is classified under the category of psychoactive substances, specifically as a serotonin receptor agonist. It has been studied extensively for its effects on serotonin receptor subtypes, particularly in the context of obesity and mood disorders. The compound was developed by Scios Inc. and has been evaluated in clinical trials for its efficacy in treating conditions such as schizophrenia and obesity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vabicaserin involves several key steps that utilize various chemical reactions. A notable method includes the use of Pictet–Spengler cyclization for the incorporation of carbon-11 for imaging studies. The synthesis typically begins with the preparation of chiral intermediates followed by a series of alkylation and reduction reactions.

  1. Starting Materials: The synthesis often employs phenolic compounds and piperidine derivatives as starting materials.
  2. Key Reactions:
    • Alkylation: The alkylation of phenolic compounds with N-(2-chloroethyl)-4-methylpiperidine.
    • Reduction: Nitro groups are reduced using palladium on carbon (Pd/C) catalysts.
    • Cyclization: The final cyclization step forms the bicyclic structure characteristic of Vabicaserin.
Molecular Structure Analysis

Structure and Data

Vabicaserin features a complex bicyclic structure that can be represented as follows:

  • Molecular Formula: C19H24N2C_{19}H_{24}N_{2}
  • Molecular Weight: Approximately 284.41 g/mol
  • Structural Characteristics:
    • The compound contains a decahydrocyclopenta[c][1,4]diazepine core.
    • It exhibits stereochemistry that is crucial for its binding affinity to serotonin receptors.

The structural data indicate significant interactions with the 5-HT2C receptor, which are essential for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Vabicaserin undergoes several chemical reactions that are pivotal to its function as a receptor agonist:

  1. Binding Reactions: Vabicaserin binds selectively to the 5-HT2C receptor with a binding affinity characterized by an inhibition constant (KiK_i) of approximately 3 nM.
  2. Agonistic Activity: It acts as a full agonist at the 5-HT2C receptor, stimulating calcium mobilization with an effective concentration (EC50EC_{50}) of about 8 nM.
  3. Antagonistic Properties: In certain contexts, it displays antagonistic behavior towards the 5-HT2B receptor, which is significant in evaluating its safety profile.

These reactions highlight Vabicaserin's dual role in modulating serotonin receptor activity.

Mechanism of Action

Process and Data

Vabicaserin's mechanism of action primarily involves its selective activation of the 5-HT2C receptor:

  1. Receptor Activation: Upon binding to the 5-HT2C receptor, Vabicaserin induces conformational changes that activate downstream signaling pathways.
  2. Calcium Mobilization: This activation leads to increased intracellular calcium levels, which are critical for neurotransmitter release and other cellular responses.
  3. Selectivity Profile: Vabicaserin exhibits over fifty-fold selectivity for the 5-HT2C receptor compared to other serotonin receptors, making it a valuable candidate for therapeutic applications targeting this pathway.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vabicaserin possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating the compound into effective pharmaceutical preparations.

Applications

Scientific Uses

Vabicaserin has been explored for various scientific applications:

  1. Psychiatric Disorders: Its selective action on serotonin receptors makes it a candidate for treating mood disorders such as depression and anxiety.
  2. Obesity Management: Research indicates potential efficacy in weight management through appetite regulation via serotonin pathways.
  3. Neuroimaging Studies: Labeled forms of Vabicaserin have been utilized in positron emission tomography (PET) imaging to study serotonin receptor dynamics in vivo.
Introduction to Vabicaserin: Pharmacological Significance

5-Hydroxytryptamine 2C Receptor Agonism as a Novel Therapeutic Paradigm

Vabicaserin (chemical name: (−)-4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride) represents a significant advancement in targeted neuropsychopharmacology as a selective 5-hydroxytryptamine 2C receptor agonist. This compound exhibits high-affinity binding at cloned human 5-hydroxytryptamine 2C receptors (Ki = 3 nanomolar) using the agonist radioligand [¹²⁵I]DOI, with substantially lower affinity for 5-hydroxytryptamine 2B (Ki = 14 nanomolar) and 5-hydroxytryptamine 1A receptors (Ki = 112 nanomolar) [3] [10]. Functionally, vabicaserin demonstrates potent and full agonism (half maximal effective concentration = 8 nanomolar; maximal response = 100%) in stimulating 5-hydroxytryptamine 2C receptor-coupled calcium mobilization [3]. This pharmacological profile confers several mechanistic advantages:

  • Mesolimbic Dopamine Selectivity: Unlike conventional antipsychotics, vabicaserin preferentially decreases dopamine release in the nucleus accumbens without significantly affecting striatal dopamine levels in rodent models [1] [8]. This region-specific modulation is critical given the established role of mesolimbic dopamine hyperactivity in positive symptoms of schizophrenia.
  • Neurotransmitter Modulation: Beyond dopamine regulation, vabicaserin increases extracellular glutamate content in the medial prefrontal cortex of rats—an effect potentially relevant to cognitive improvement in schizophrenia [1] [2].
  • Receptor Specificity Profile: Vabicaserin exhibits 5-hydroxytryptamine 2A receptor antagonism and variable activity at 5-hydroxytryptamine 2B receptors depending on expression levels, distinguishing it from non-selective serotonergic agonists [3].

Table 1: Receptor Binding Profile of Vabicaserin

Receptor SubtypeRadioligandBinding Affinity (Ki, nanomolar)Selectivity Ratio vs 5-HT2C
5-Hydroxytryptamine 2C[¹²⁵I]DOI31 (reference)
5-Hydroxytryptamine 2C[³H]Mesulergine22-
5-Hydroxytryptamine 2B[³H]5-Hydroxytryptamine144.7-fold lower
5-Hydroxytryptamine 1ANot specified11237.3-fold lower

Historical Context of Serotonergic Agents in Neuropsychopharmacology

The therapeutic targeting of serotonin receptors represents a pivotal evolution from the dopamine-centric pharmacotherapy that dominated early antipsychotic development. The historical trajectory reveals several key phases:

  • First-Generation Agents: Non-selective serotonin receptor antagonists initially revealed relationships between serotonin pathways and behavioral regulation, particularly regarding food intake and psychosis models [7]. Early serotonergic hallucinogens like mescaline provided experimental psychosis models but lacked therapeutic utility due to psychotomimetic effects mediated primarily through 5-hydroxytryptamine 2A receptors [6].
  • Atypical Antipsychotics: Second-generation antipsychotics (clozapine, olanzapine, risperidone) combined dopamine D2 receptor antagonism with 5-hydroxytryptamine 2A receptor blockade, reducing extrapyramidal side effects but introducing metabolic complications [9]. These agents demonstrated that serotonergic modulation could refine antipsychotic profiles.
  • Selective Agonist Development: The withdrawal of fenfluramine derivatives due to 5-hydroxytryptamine 2B-associated valvulopathy underscored the necessity for receptor-subtype selectivity [7] [4]. This prompted development of agents like vabicaserin designed specifically to avoid 5-hydroxytryptamine 2B agonism while maintaining 5-hydroxytryptamine 2C specificity [3]. Quantitative systems pharmacology models later emerged as critical tools for predicting clinical efficacy during development [1].

The transition from non-selective serotonergic drugs to receptor-subtype-specific agents like vabicaserin exemplifies the field's progression toward molecularly precise neuropsychiatric therapeutics.

Unmet Needs in Schizophrenia Treatment: Rationale for 5-Hydroxytryptamine 2C Targeting

Contemporary antipsychotics exhibit significant limitations that create compelling rationale for 5-hydroxytryptamine 2C receptor targeting:

  • Symptom Domain Incompleteness: Existing antipsychotics primarily address positive symptoms through D2 receptor blockade but provide limited relief for negative symptoms (social withdrawal, anhedonia) and cognitive impairment—features strongly linked to functional outcomes [5] [9]. These domains remain treatment-resistant in approximately 30% of patients [1].
  • Adverse Effect Challenges: Metabolic disturbances (weight gain, diabetes) from second-generation antipsychotics and movement disorders from first-generation agents substantially compromise long-term adherence and physical health [5] [9]. The confinement of 5-hydroxytryptamine 2C receptors to the central nervous system offers a theoretical advantage for avoiding peripheral side effects [7] [8].
  • Dopamine Modulation Imperatives: Complete D2 receptor blockade carries neurological risks, while partial dopamine modulation may insufficiently control psychosis. Vabicaserin addresses this via non-dopaminergic regulation of pathological mesolimbic dopamine hyperactivity [1] [8]. Preclinical evidence confirms that 5-hydroxytryptamine 2C agonists reduce hyperlocomotion and restore prepulse inhibition without catalepsy induction [8].

Clinical validation emerged from a six-week randomized trial where vabicaserin (200 milligrams daily) demonstrated statistically significant improvement on the primary efficacy variable (central rater-assessed Positive Symptom Scale) in acute schizophrenia [2] [10]. Quantitative systems pharmacology modeling predicted a 6.37-point improvement (95% confidence interval: 2.27–10.40) on the Positive and Negative Syndrome Scale at this dose—consistent with observed clinical outcomes [1].

Table 2: Predicted vs. Observed Efficacy of Vabicaserin in Schizophrenia

DosePredicted PANSS Improvement (Mean, 95% CI)Observed PANSS Improvement (Mean, 95% CI)
100 milligrams twice daily5.12 (2.20, 8.56)8.57 (1.98, 15.15)
200 milligrams twice daily6.37 (2.27, 10.40)5.91 (-0.84, 12.2)

The convergence of these factors—symptom domain coverage, adverse effect mitigation, and targeted dopamine modulation—establishes 5-hydroxytryptamine 2C agonism as a pharmacologically rational strategy. Vabicaserin exemplifies the ongoing transition toward neural circuit-specific interventions that address core pathophysiological mechanisms beyond broad receptor antagonism [9] [4].

Properties

CAS Number

620948-93-8

Product Name

Vabicaserin

IUPAC Name

(12S,16R)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m1/s1

InChI Key

NPTIPEQJIDTVKR-STQMWFEESA-N

SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1

Synonyms

rel-(-)-(9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine;

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1

Isomeric SMILES

C1C[C@@H]2CN3CCNCC4=C3C(=CC=C4)[C@@H]2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.